molecular formula C19H20ClN3O2 B213751 N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No. B213751
M. Wt: 357.8 g/mol
InChI Key: NUSJOVIOPBNKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases and conditions.

Mechanism of Action

N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide acts as a selective antagonist of TRPV1, a non-selective cation channel that is widely expressed in various tissues and cells. TRPV1 is involved in the perception of pain, temperature, and inflammation, as well as other physiological processes. By blocking TRPV1, N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide can reduce pain and inflammation, as well as suppress tumor growth.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include reducing pain and inflammation, suppressing tumor growth, and inhibiting itch. N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, as well as its ability to penetrate cell membranes. However, N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide. These include investigating its potential therapeutic applications in various diseases and conditions, as well as exploring its mechanism of action and potential side effects. Additionally, the development of new analogs and derivatives of N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide may lead to the discovery of more potent and selective TRPV1 antagonists with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide involves the reaction of 4-sec-butylphenylboronic acid with 5-bromo-2-furancarboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloro-1H-pyrazole-1-carboxylic acid hydrazide to yield N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide.

Scientific Research Applications

N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, itch, and cancer. In preclinical studies, N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has shown promising results in reducing pain and inflammation, as well as suppressing tumor growth.

properties

Product Name

N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20ClN3O2/c1-3-13(2)14-4-6-16(7-5-14)22-19(24)18-9-8-17(25-18)12-23-11-15(20)10-21-23/h4-11,13H,3,12H2,1-2H3,(H,22,24)

InChI Key

NUSJOVIOPBNKIT-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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